N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine
Overview
Description
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is a complex organic compound that features a lysine backbone with carboxymethyl and sulfanylhexadecanoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine typically involves multiple steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.
Carboxymethylation: The protected lysine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl groups.
Deprotection: The protecting group is removed to free the amino group.
Acylation: The free amino group is then acylated with 16-sulfanylhexadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl groups can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine has several scientific research applications:
Biochemistry: It can be used as a building block for peptide synthesis or as a ligand in metal coordination complexes.
Materials Science: It can be used in the synthesis of functionalized polymers or as a surfactant in nanomaterial synthesis.
Mechanism of Action
The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine depends on its specific application. For instance:
In Biochemistry: It may act as a chelating agent, binding to metal ions and facilitating enzymatic reactions.
In Pharmaceuticals: It could interact with biological membranes or proteins, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanylhexadecanoyl group, making it less hydrophobic.
N~6~-(16-sulfanylhexadecanoyl)-L-lysine: Lacks the carboxymethyl groups, affecting its solubility and reactivity.
Uniqueness
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is unique due to the combination of hydrophilic carboxymethyl groups and a hydrophobic sulfanylhexadecanoyl group, giving it amphiphilic properties that can be exploited in various applications.
Properties
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(16-sulfanylhexadecanoylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N2O7S/c29-23(17-12-10-8-6-4-2-1-3-5-7-9-11-15-19-36)27-18-14-13-16-22(26(34)35)28(20-24(30)31)21-25(32)33/h22,36H,1-21H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIASYAZZSODPPA-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478628 | |
Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681239-94-1 | |
Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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